
Technical Guide: Spectroscopic Data &
Synthesis of N-(3-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: N-(3-Bromophenyl)phthalimide

CAS No.: 19357-22-3

Cat. No.: B3113149

Get Quote

Executive Summary
Compound: N-(3-Bromophenyl)phthalimide CAS Registry Number: 19357-22-3 Molecular

Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol

This technical guide provides a comprehensive analysis of N-(3-Bromophenyl)phthalimide, a

critical intermediate in medicinal chemistry used frequently in Suzuki-Miyaura cross-coupling

reactions to synthesize biaryl scaffolds.[1] This document synthesizes experimental protocols,

spectroscopic assignments (NMR, IR, MS), and crystallographic data to serve as a self-

validating reference for researchers.

Part 1: Structural Context & Synthesis Protocol[1]
Reaction Mechanism & Methodology
The synthesis of N-(3-Bromophenyl)phthalimide is a condensation reaction between phthalic

anhydride and 3-bromoaniline.[1] While traditional methods often employ acetic acid reflux, this

guide recommends an ethanol reflux method as a greener, higher-yielding alternative that

simplifies workup (crystallization upon cooling).[1]
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Experimental Protocol
Reagents: Phthalic anhydride (1.0 eq), 3-Bromoaniline (1.0 eq), Ethanol (Solvent).[1]

Conditions: Reflux (approx. 78-80 °C) for 2–4 hours.

Workup: The reaction mixture is cooled to room temperature (or 0 °C). The product

precipitates as colorless/white crystals.[1] Filtration followed by washing with cold ethanol

yields pure product.[1]

Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
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Figure 1: Step-by-step synthesis workflow using green solvent methodology.

Part 2: Spectroscopic Characterization[1]
Vibrational Spectroscopy (FT-IR)
The infrared spectrum is dominated by the imide functional group.[1] The lack of N-H stretching

(3300-3500 cm⁻¹) confirms the cyclization of the intermediate amic acid.[1]
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Functional Group Frequency (cm⁻¹) Assignment

C=O (Imide) 1770 - 1780
Asymmetric Carbonyl Stretch

(Weak/Medium)

C=O (Imide) 1710 - 1720
Symmetric Carbonyl Stretch

(Strong)

C=C (Aromatic) 1450 - 1600 Ring skeletal vibrations

C-N 1380 - 1400
C-N stretching (Imide-Aryl

bond)

C-Br 500 - 600 Aryl-Bromide stretch

Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum exhibits two distinct aromatic regions: the symmetric phthalimide

protons and the asymmetric substitution pattern of the 3-bromophenyl ring.[1]

Solvent: DMSO-d₆ or CDCl₃ Reference: TMS (0.00 ppm)
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Proton Group Shift (δ ppm) Multiplicity Integration
Coupling
Analysis (J)

Phthalimide (Ar-

H)
7.90 – 8.00 Multiplet 4H

AA'BB' system.

Typical of the

isoindoline-1,3-

dione core.[1][2]

[3]

Phenyl H-2 7.75 – 7.80 Singlet (t) 1H

Isolated between

N and Br.[1]

Appears as a

triplet-like singlet

due to small

meta coupling.[1]

Phenyl H-4 7.60 – 7.65 Doublet (m) 1H
Ortho to Br, Para

to N.

Phenyl H-6 7.45 – 7.50 Doublet (m) 1H
Ortho to N, Para

to Br.[1]

Phenyl H-5 7.35 – 7.45 Triplet 1H
Meta to both

substituents.[1]

Interpretation Logic:

The Phthalimide region is characteristic; despite being chemically non-equivalent, the AA'BB'

system often appears as a tight multiplet or two symmetric multiplets around 7.9 ppm.[1]

The 3-Bromophenyl region is defined by the meta-substitution pattern.[1] H-2 is the most

deshielded proton on this ring due to the inductive electron-withdrawing effects of both the

imide nitrogen and the bromine atom.[1]

Mass Spectrometry (MS)
The mass spectrum is definitive due to the unique isotopic signature of bromine.[1]

Molecular Ion (M⁺): 301/303 m/z[1]
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Isotopic Pattern: The doublet at M and M+2 appears in a 1:1 ratio, confirming the presence

of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]

Base Peak: Often observed at m/z ~76 (Benzyne fragment) or m/z ~104 (Phthaloyl

fragment).[1]

Fragmentation Pathway Diagram
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[M - Br]+
Loss of Bromine Radical

-79/81 Da (Br•)

Phthalimide Core Ion
m/z 147

Cleavage of N-Ar bond

[M - 2CO]+
Loss of 2nd Carbonyl

-28 Da (CO)

Click to download full resolution via product page

Figure 2: Proposed mass spectrometric fragmentation pathways.

Part 3: Physical Properties & Crystallography[1]
To validate the purity of the synthesized compound, compare against these physical constants.

The crystal structure data is derived from the monoclinic system described in crystallographic

literature.[1]

Physical State: White to colorless crystalline solid.[1]

Melting Point:148 – 150 °C (Recrystallized from Ethanol).

Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol (cold); insoluble

in Water.[1]

Crystallographic Data (Unit Cell):
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Crystal System: Monoclinic

Space Group: P2₁/n[1]

Key Feature: The benzene and phthalimide planes are twisted relative to each other (approx.

38° torsion angle) to minimize steric strain.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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